molecular formula C9H16O2 B1213630 Methyl 2-isopropyl-4-pentenoate CAS No. 72143-24-9

Methyl 2-isopropyl-4-pentenoate

Cat. No. B1213630
CAS RN: 72143-24-9
M. Wt: 156.22 g/mol
InChI Key: DQBQIJZLLUJFAB-UHFFFAOYSA-N
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Description

“Methyl 2-isopropyl-4-pentenoate” is a chemical compound with the linear formula C9H16O2 . It has a molecular weight of 156.227 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-isopropyl-4-pentenoate” is represented by the linear formula C9H16O2 . This indicates that the molecule consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Thermal Properties and Mechanisms

  • Thermal Rearrangement: A study found that Methyl cis-4-methyl-2-pentenoate rearranges at high temperatures through a first-order unimolecular mechanism, suggesting a 1,5-hydrogen transfer mechanism involved in the equilibration of α,β- and β,γ-unsaturated esters (Mcgreer & Chiu, 1968).

Biochemical Interactions

  • Cytochrome P-450 Destruction: Research indicates that incubation of hepatic microsomes with methyl 2-isopropyl-4-pentenoate results in the rapid destruction of cytochrome P-450, a key enzyme in drug metabolism (Ortiz de Montellano et al., 1979).

Enzymatic Activity

  • Enzymatic Processing: A study focused on the enzymatic activity of alternative pig liver esterase (APLE), which metabolizes a range of substrates, including racemic methyl-(4E)-5-chloro-2-isopropyl-4-pentenoate, in a highly stereoselective manner (Hermann et al., 2008).

Polymer and Material Science

  • Polymer Composites: Research on poly-4-methyl-1-pentene, a polymer with similar structural elements, highlights its potential in energy storage applications and dielectric materials, suggesting applications for related compounds like methyl 2-isopropyl-4-pentenoate (Ghule, Laad, & Tiwari, 2021).

Flavor and Aroma Enhancement

  • Food Flavoring: Methyl-thio-2-methyl-2-pentenoate, structurally related to methyl 2-isopropyl-4-pentenoate, has been described for its uses in augmenting or enhancing the aroma or taste of various products, indicating potential flavoring applications (Pittet, Muralidhara, & Vock, 1984).

Electrostatic Processing

  • Electrospinning of Fibers: Isotactic poly(4-methyl-1-pentene), related to methyl 2-isopropyl-4-pentenoate, has been studied for its electrostatic processing into fibrous membranes, suggesting potential applications in nanofiber production (Lee, Givens, Chase, & Rabolt, 2006).

Safety and Hazards

The safety and hazards of “Methyl 2-isopropyl-4-pentenoate” are not well-documented. As with any chemical, it should be handled with care to avoid ingestion and inhalation . It’s also important to keep it away from open flames and hot surfaces, and to use only non-sparking tools when handling it .

properties

IUPAC Name

methyl 2-propan-2-ylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-6-8(7(2)3)9(10)11-4/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBQIJZLLUJFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992868
Record name Methyl 2-(propan-2-yl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isopropyl-4-pentenoate

CAS RN

72143-24-9
Record name Methyl 2-isopropyl-4-pentenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(propan-2-yl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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